molecular formula C11H15NOS B5571868 N-cyclopentyl-2-(thiophen-2-yl)acetamide

N-cyclopentyl-2-(thiophen-2-yl)acetamide

Cat. No.: B5571868
M. Wt: 209.31 g/mol
InChI Key: VGAOYVCSRPIYRY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(thiophen-2-yl)acetamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(thiophen-2-yl)acetamide typically involves the condensation of cyclopentylamine with 2-thiophen-2-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

N-cyclopentyl-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
  • 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride

Uniqueness

N-cyclopentyl-2-(thiophen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its cyclopentyl group and thiophene ring combination make it a versatile compound for various applications .

Properties

IUPAC Name

N-cyclopentyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(8-10-6-3-7-14-10)12-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOYVCSRPIYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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